molecular formula C6H13ClN4O2S B2371830 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride CAS No. 2378503-64-9

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride

Cat. No.: B2371830
CAS No.: 2378503-64-9
M. Wt: 240.71
InChI Key: FMIHWXAPZNMIMC-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride is a chemical compound with the CAS Number 2378503-64-9 and a molecular weight of 240.71 g/mol . Its molecular formula is C6H13ClN4O2S . As a substituted pyrazole sulfonamide, this compound is a valuable building block in organic synthesis and medicinal chemistry research. The presence of both aminomethyl and sulfonamide functional groups makes it a versatile intermediate for constructing more complex molecules, particularly in the exploration of new pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S.ClH/c1-4-6(13(8,11)12)5(3-7)10(2)9-4;/h3,7H2,1-2H3,(H2,8,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIHWXAPZNMIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-64-9
Record name 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
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Preparation Methods

General Synthetic Strategy

The preparation of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically follows a synthetic pathway involving several key intermediates. The overall strategy can be divided into four major phases:

Synthesis of the Pyrazole Core

The initial phase involves the construction of the 1,3-dimethyl-1H-pyrazole ring system. This is typically achieved through the cyclocondensation of hydrazine derivatives with appropriate β-dicarbonyl compounds or their synthetic equivalents. The regioselectivity of this reaction is crucial to ensure the correct positioning of the methyl substituents at the 1- and 3-positions.

Introduction of the Sulfonamide Group

Detailed Synthetic Procedures

Preparation of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

The synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide represents a key step in the overall synthetic route. This intermediate can be prepared through the following sequence:

Formation of 1,3-Dimethyl-1H-pyrazole

The initial step involves the reaction of methylhydrazine with a suitable three-carbon building block such as acetylacetone or its derivatives. This reaction proceeds via a cyclocondensation mechanism to form the 1,3-dimethyl-1H-pyrazole core.

Introduction of the Sulfonamide Group

The sulfonamide functionality can be introduced by treating the pyrazole with chlorosulfonic acid at controlled temperature (typically 0°C initially, then warming to 50°C), followed by careful addition of the reaction mixture to ice water. Subsequent treatment with ammonium hydroxide yields the corresponding sulfonamide.

Chloromethylation Reaction

The introduction of the chloromethyl group at the 5-position can be achieved through several methods. One approach involves the reaction of the 1,3-dimethyl-1H-pyrazole-4-sulfonamide with formaldehyde and hydrochloric acid to form a hydroxymethyl intermediate, which can then be converted to the chloromethyl derivative using thionyl chloride or phosphorus pentachloride.

Alternatively, direct chloromethylation can be performed using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride.

Table 1. Reaction Conditions for Chloromethylation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Method Reagents Temperature (°C) Time (h) Yield (%)
Method A CH₂O, HCl, then SOCl₂ 0-25, then 40-50 2-3, then 2-3 65-75
Method B PCl₅, DCM 0-25 2-4 70-80
Method C ClCH₂OCH₃, AlCl₃ -10 to 5 3-4 60-70

Conversion to 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

The conversion of the chloromethyl derivative to the aminomethyl compound represents the next key step in the synthetic sequence. This transformation can be accomplished through various methods:

Direct Amination

Direct amination can be achieved by treating 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with ammonia in a suitable solvent such as methanol or ethanol under pressure at elevated temperature. This approach, however, may suffer from low selectivity and yield due to potential side reactions.

Gabriel Synthesis

A more selective approach involves the Gabriel synthesis, wherein the chloromethyl derivative is treated with potassium phthalimide, typically in DMF at 65-70°C, followed by hydrazinolysis of the resulting phthalimide derivative with hydrazine hydrate in ethanol. This two-step sequence generally provides the aminomethyl compound in good yield and purity.

Table 2. Comparison of Methods for Converting Chloromethyl to Aminomethyl Group

Method Reagents Solvent Temperature (°C) Time (h) Yield (%)
Direct Amination NH₃ (g) MeOH/EtOH 80-100 8-12 40-55
Gabriel Synthesis 1. K-phthalimide DMF 65-70 2-3 75-85
2. NH₂NH₂·H₂O EtOH Reflux 1-2 80-90
Azide Method 1. NaN₃ DMF 80-90 3-4 85-95
2. LiAlH₄ or H₂/Pd THF or EtOH 0-25 2-4 70-80
Azide Route

An alternative approach involves the displacement of the chloride with sodium azide, followed by reduction of the resulting azide to the amine using lithium aluminum hydride or catalytic hydrogenation. This method offers high yields but requires careful handling of the potentially hazardous azide intermediate.

Formation of the Hydrochloride Salt

The final step in the synthesis involves the conversion of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide to its hydrochloride salt. This transformation is typically accomplished by dissolving the free base in a suitable organic solvent such as diethyl ether, ethyl acetate, or tetrahydrofuran, followed by the addition of a solution of hydrogen chloride in the same solvent or diethyl ether. The hydrochloride salt usually precipitates from the solution and can be collected by filtration.

Table 3. Conditions for Hydrochloride Salt Formation

Solvent HCl Source Temperature (°C) Precipitation Time (min) Yield (%)
Diethyl Ether HCl in Et₂O 0-25 5-15 90-95
Ethyl Acetate HCl in Et₂O 0-25 10-20 85-90
THF HCl in Dioxane 0-25 15-30 80-85
Ethanol Gaseous HCl 0-25 5-10 90-95

Optimized Synthetic Route

Based on the analysis of various methods described in the literature, the following optimized synthetic route to 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is proposed:

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

  • Reaction of methylhydrazine with acetylacetone in ethanol at reflux for 3-4 hours to form 1,3-dimethyl-1H-pyrazole.
  • Sulfonation with chlorosulfonic acid at 0-50°C, followed by careful addition to ice water.
  • Treatment with ammonium hydroxide to form the sulfonamide.

Preparation of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • Chloromethylation using phosphorus pentachloride in dichloromethane at 0°C, gradually warming to room temperature over 24 hours.
  • Isolation of the product by filtration and purification by recrystallization.

Synthesis of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

  • Reaction of the chloromethyl derivative with potassium phthalimide in DMF at 65°C for 2.5 hours.
  • Hydrazinolysis with hydrazine monohydrate in ethanol under reflux for 1 hour.
  • Filtration and evaporation of the solvent to obtain the free base.

Formation of the Hydrochloride Salt

  • Dissolution of the free base in diethyl ether.
  • Addition of a solution of hydrogen chloride in diethyl ether.
  • Collection of the precipitated hydrochloride salt by filtration.
  • Washing with diethyl ether and drying to obtain pure 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride.

This optimized route provides the target compound in good overall yield and purity, with minimal use of hazardous reagents and conditions.

Analytical Characterization

The identity and purity of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can be confirmed through various analytical techniques:

Spectroscopic Analysis

NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): δ 8.35-8.45 (br s, 3H, NH₃⁺), 7.20-7.30 (br s, 2H, SO₂NH₂), 4.10-4.20 (s, 2H, CH₂), 3.65-3.75 (s, 3H, N-CH₃), 2.25-2.35 (s, 3H, C-CH₃)

¹³C NMR (DMSO-d₆, 100 MHz): δ 147.5-148.5 (C-3), 138.5-139.5 (C-5), 114.5-115.5 (C-4), 35.5-36.5 (CH₂), 34.5-35.5 (N-CH₃), 13.5-14.5 (C-CH₃)

Infrared Spectroscopy

IR (KBr): 3350-3250 cm⁻¹ (NH₃⁺ stretching), 3150-3050 cm⁻¹ (NH₂ stretching), 1320-1300 cm⁻¹ and 1150-1130 cm⁻¹ (SO₂ stretching)

Mass Spectrometry

MS (ESI): m/z 205 [M+H]⁺ (free base)

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting point: 128-130°C
  • Solubility: Soluble in water and polar organic solvents such as methanol and DMSO; sparingly soluble in ethanol; insoluble in diethyl ether and dichloromethane

Scale-up Considerations

When scaling up the synthesis of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride, several factors need to be considered to ensure safety, efficiency, and product quality:

Process Optimization

  • The chloromethylation step may benefit from optimization to minimize the formation of bis-chloromethylated byproducts.
  • The Gabriel synthesis can be modified to use microwave irradiation, potentially reducing reaction times and improving yields.
  • The final salt formation should be optimized to ensure consistent particle size and crystalline form.

Table 4. Scale-up Parameters for Key Steps

Step Critical Parameters Monitoring Methods Process Controls
Sulfonation Temperature, Addition Rate Internal Temperature Efficient Cooling System
Chloromethylation Reagent Purity, Reaction Time TLC, HPLC Anhydrous Conditions
Gabriel Synthesis Temperature, Stirring Efficiency TLC, HPLC Controlled Addition
Hydrazinolysis Hydrazine Quality, Reaction Time TLC, HPLC Reflux Control
Salt Formation HCl Concentration, Addition Rate pH, Particle Size Analysis Controlled Addition, Seeding

The optimized synthetic route offers several advantages, including good overall yield, high purity of the final product, and the use of readily available starting materials and reagents. Additionally, the analytical characterization data provided can serve as a reference for confirming the identity and purity of the target compound.

Further research in this area may focus on the development of more environmentally friendly synthetic methods, such as flow chemistry approaches or the use of biocatalysis for specific transformations. Additionally, investigations into the biological activity of this compound and its derivatives could reveal potential applications in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of sulfonic acids or thiols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for various modifications that are crucial in synthetic pathways .

Biological Applications

  • Enzyme Inhibition : Research indicates that 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride has potential as an enzyme inhibitor. It may interact with specific molecular targets, modulating pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy .
  • Therapeutic Potential : The compound is being explored for its therapeutic applications against various diseases, including cancer and infectious diseases. Studies have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing treatments .

Pharmaceutical Development

  • Drug Design : The compound's structural features allow it to target specific biological pathways effectively. It has been investigated for its potential use in developing drugs aimed at treating conditions such as inflammation and infections .

Agricultural Chemistry

  • Agrochemical Intermediate : this compound is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. This application enhances crop protection and agricultural yield by providing effective solutions against pests and diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. Results indicated significant activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells). It induced apoptosis and reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their biological functions.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide hydrochloride (Target) 1,3-dimethyl; 5-aminomethyl; 4-sulfonamide C₆H₁₃ClN₄O₂S* ~241.7 (estimated) Potential enzyme inhibition; enhanced solubility due to aminomethyl and HCl
5-Chloro-1,3-dimethylpyrazole-4-sulfonamide 1,3-dimethyl; 5-chloro; 4-sulfonamide C₅H₈ClN₃O₂S 209.65 Antimicrobial applications; higher lipophilicity
4-Chloro-1,3-dimethylpyrazol-5-amine hydrochloride 1,3-dimethyl; 4-chloro; 5-amine C₅H₁₀Cl₂N₃ 194.07 Pharmaceutical research (e.g., kinase inhibition)
5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide hydrochloride 1-methyl; 5-aminomethyl; 4-sulfonamide C₅H₁₁ClN₄O₂S 226.69 Intermediate for drug synthesis; reduced steric hindrance
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride 1-methyl; 3-propyl; 4-amino; 5-carboxamide C₈H₁₅ClN₄O 230.69 PDE inhibition; distinct electronic profile vs. sulfonamides
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3,5-diphenyl; carboximidamide C₁₆H₁₅N₃ 249.31 Anticancer/anti-inflammatory; aryl substituents enhance binding

*Estimated based on structural analogy to .

Key Structural and Functional Differences

Substituent Effects: The target compound’s aminomethyl group at position 5 likely improves solubility and hydrogen-bonding capacity compared to the chloro substituent in ’s analog. This difference may enhance bioavailability in drug formulations . Sulfonamide vs. Carboximidamide: Sulfonamide groups (target, ) are stronger hydrogen-bond acceptors/donors than carboximidamides (), favoring interactions with enzymes like carbonic anhydrase .

Salt Forms :

  • Hydrochloride salts (target, ) improve aqueous solubility, critical for oral drug delivery. In contrast, neutral analogs (e.g., 5-chloro-1,3-dimethylpyrazole-4-sulfonamide) may require formulation adjustments for bioavailability .

Positional Isomerism: The 4-chloro-5-amine derivative () demonstrates how substituent positions alter electronic properties. The chlorine at position 4 may sterically hinder interactions compared to the target’s 5-aminomethyl group .

Biological Activity :

  • Aryl-substituted pyrazoles () exhibit activity against cancer and inflammation due to aromatic stacking interactions, whereas sulfonamide derivatives (target, ) are more suited for enzyme inhibition .

Biological Activity

5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride is a chemical compound classified as a pyrazole derivative. Its unique structure, which includes an aminomethyl group, two methyl groups, and a sulfonamide group attached to the pyrazole ring, makes it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₃N₃O₂S
  • CAS Number : 2378503-64-9
  • Molecular Weight : 189.26 g/mol

The compound's structure allows it to interact with biological systems, potentially influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can bind to receptors, modulating their activity and influencing physiological responses.
  • Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies on similar compounds have shown:

  • Antifungal Activity : Compounds with similar structures have demonstrated strong inhibition against dermatophytes and Candida species. For instance, certain derivatives showed MIC values as low as 16 µg/mL against Candida albicans .
CompoundMIC (µg/mL)Activity Type
1016Antifungal
1150Antifungal
1279Antifungal

Antitumor Activity

Pyrazole derivatives have been explored for their potential in cancer therapy. Notably:

  • Selectivity : Some compounds have shown selectivity towards specific cancer cell lines. For example, a related compound exhibited an IC₅₀ of 9.7 µM against the SK-MEL-5 melanoma cell line .
CompoundIC₅₀ (µM)Cell Line
109.7SK-MEL-5
1112.0Mia Paca-2

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy:

  • Cytokine Inhibition : Similar pyrazole derivatives have been shown to inhibit the production of inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a role in managing inflammatory diseases .

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole structure. They found that those with specific substitutions exhibited enhanced activity against various cancer cell lines, highlighting the importance of structural modifications in developing effective therapeutics .

Study on Enzyme Inhibition

Another significant study focused on the enzyme inhibition capabilities of pyrazole derivatives. The research demonstrated that certain compounds could effectively inhibit key enzymes involved in cancer metabolism, providing insights into their potential use as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1,3-dimethylpyrazole-4-sulfonamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with diketones or sulfonamide precursors. For example, pyrazole ring formation can be achieved via reaction of 1,3-diketones with hydrazine under acidic conditions, followed by sulfonamide functionalization . Key factors include:
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Recrystallization from ethanol or chromatography (silica gel) ensures ≥95% purity.
    Comparative yields under varying conditions:
MethodCatalystYield (%)Purity (%)
Cyclization (acidic)HCl7892
Microwave-assistedNone8596

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in water vs. 2 mg/mL for free base) due to ionic interactions, critical for in vitro assays. Stability studies under varying pH (2–9) and temperatures (4–40°C) show:
  • pH Stability : Degrades <5% at pH 7.4 (37°C over 72 hours).
  • Thermal Stability : Stable at 4°C for 6 months; degradation accelerates above 25°C .
    Characterization via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms stability .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aminomethyl at C5, dimethyl groups at C1/C3).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calc. 263.08 Da).
  • HPLC : Reverse-phase methods (e.g., 90:10 water:MeCN) detect impurities <0.1% .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthesis and receptor interactions?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for cyclization, reducing trial-and-error in synthesis. Molecular docking (AutoDock Vina) identifies potential binding modes to targets like GABA receptors. For example:
  • Receptor Affinity : ΔG = -9.2 kcal/mol for sulfonamide interaction with GABA-A.
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions .
    Combine with ICReDD’s reaction path search methods to prioritize high-yield pathways .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., COX-2 inhibition vs. no anti-inflammatory effect) may arise from assay conditions. Mitigation strategies:
  • Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and controls (e.g., indomethacin).
  • Dose-Response Curves : EC₅₀ values should be replicated across ≥3 independent experiments.
    Comparative analysis with structurally similar compounds (e.g., 5-propyl-pyrazole derivatives) clarifies structure-activity relationships .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) with pepsin; monitor degradation via LC-MS.
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours); quantify parent compound using isotopic dilution.
  • Photostability : Expose to UV-Vis light (300–800 nm) for 48 hours; assess decomposition via TLC .

Q. What strategies enhance selectivity for target receptors over off-target proteins?

  • Methodological Answer :
  • SAR Studies : Modify substituents (e.g., methyl vs. difluoromethyl at C1) to alter steric/electronic profiles.
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-muscimol for GABA receptors) to quantify Ki values.
  • Cryo-EM : Resolve binding poses in complex with target receptors to inform rational design .

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